molecular formula C9H12ClNO2 B12087053 4-Chloro-2-(dimethoxymethyl)aniline

4-Chloro-2-(dimethoxymethyl)aniline

Cat. No.: B12087053
M. Wt: 201.65 g/mol
InChI Key: FLUMMNKLQNZFHO-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a dimethoxymethyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-(dimethoxymethyl)aniline can be achieved through several synthetic routes. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures and pressures. This reaction is typically carried out in an aromatic solvent, such as xylene, in the presence of a modified platinum-on-carbon catalyst . The reduction process occurs at temperatures ranging from 80 to 110°C and pressures between 5 to 50 atm .

Another method involves the use of 2,5-dimethoxyaniline as a raw material. In this process, copper chloride is used as a catalyst, and oxygen is introduced into a 9N hydrochloric acid solution to react at 95°C for 8 hours . After the reaction, the product is cooled, filtered, and alkalified to obtain the crude product, which is then purified by reduced pressure distillation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalytic reduction with hydrogen is preferred for its high yield and purity, while the method using copper chloride and oxygen is favored for its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

    Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anilines .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-2-(dimethoxymethyl)aniline

InChI

InChI=1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3

InChI Key

FLUMMNKLQNZFHO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Cl)N)OC

Origin of Product

United States

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